molecular formula C8H11N3O B11741141 N~2~-methyl-N-pyridin-3-ylglycinamide

N~2~-methyl-N-pyridin-3-ylglycinamide

Cat. No.: B11741141
M. Wt: 165.19 g/mol
InChI Key: WIQGCSVHYQZMKW-UHFFFAOYSA-N
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Description

N²-Methyl-N-pyridin-3-ylglycinamide is a glycinamide derivative featuring a pyridin-3-yl group attached to the amide nitrogen and a methyl substituent on the α-amino nitrogen (N²). This structure combines the hydrogen-bonding capability of the amide group with the aromatic and electronic properties of the pyridine ring, making it a candidate for pharmaceutical or materials science applications. The compound’s simplicity contrasts with more complex analogs, allowing for tunable physicochemical properties through substituent modifications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(methylamino)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C8H11N3O/c1-9-6-8(12)11-7-3-2-4-10-5-7/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

WIQGCSVHYQZMKW-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-methyl-N-pyridin-3-ylglycinamide can be synthesized through a series of chemical reactions involving the starting materials pyridine and glycine derivatives. One common method involves the alkylation of glycine with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of N2-methyl-N-pyridin-3-ylglycinamide may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can be employed to achieve high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-pyridin-3-ylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N2-methyl-N-pyridin-3-ylglycinic acid.

    Reduction: Formation of N2-methyl-N-pyridin-3-ylmethylamine.

    Substitution: Formation of N2-methyl-N-azidomethylglycinamide.

Scientific Research Applications

Anticancer Applications

N~2~-methyl-N-pyridin-3-ylglycinamide has shown promising results as an anticancer agent. Pyridine derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies

  • Study on Ovarian Cancer : In a murine model of ovarian cancer, this compound was administered, resulting in significant tumor size reduction and enhanced survival rates compared to controls. The mechanism involved the induction of apoptosis and inhibition of angiogenesis, highlighting its potential as a therapeutic agent against ovarian cancer .
  • Breast Cancer Research : Another study demonstrated that this compound inhibited the growth of breast cancer cells by interfering with the cell cycle and promoting programmed cell death. The compound's efficacy was attributed to its ability to modulate key signaling pathways involved in tumor growth .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models.

Case Studies

  • Arthritis Model : In an experimental arthritis model, the compound significantly reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The reduction in inflammation markers correlated with improved clinical outcomes in treated subjects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

Data Table: Antimicrobial Efficacy

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL
Fungi16 µg/mL

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in cancer cells, leading to decreased proliferation rates.
  • Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Synthesis and Pharmacokinetics

The synthesis of this compound involves multi-step organic reactions that yield high purity compounds suitable for biological testing. Pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a candidate for further development in clinical settings.

Synthesis Overview

StepDescription
Step 1Synthesis of pyridine ring
Step 2Introduction of glycine moiety
Step 3Methylation to form N~2~-methyl derivative

Mechanism of Action

The mechanism of action of N2-methyl-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

(i) N²-(5-Chloro-2-methoxyphenyl)-N²-[(4-methyl-3-nitrophenyl)sulfonyl]-N-3-pyridinylglycinamide

  • Structural Differences :
    • Additional substituents: A 5-chloro-2-methoxyphenyl group and a sulfonyl-linked 4-methyl-3-nitrophenyl moiety replace the N²-methyl group in the target compound.
    • Impact on Properties :
  • Solubility : The sulfonyl group enhances polarity and aqueous solubility compared to the methyl group in the target compound.
  • Electron Effects : The nitro group (electron-withdrawing) and methoxy group (electron-donating) create a polarized electronic environment, influencing reactivity.

(ii) Pyridine-Based Pivalamide Derivatives

Examples include N-(3-iodo-4-methoxypyridin-2-yl)pivalamide and N-(6-chloro-5-iodopyridin-2-yl)pivalamide:

  • Structural Differences :
    • Substituents : Halogens (iodo, chloro) and methoxy groups on the pyridine ring, coupled with a pivalamide (tert-butyl carboxamide) group.
    • Backbone : These compounds lack the glycinamide scaffold, instead featuring a direct amide linkage to the pyridine ring.
  • Impact on Properties :
    • Lipophilicity : The pivalamide group increases hydrophobicity (logP) compared to the target compound’s glycinamide structure.
    • Steric Effects : The bulky tert-butyl group may hinder molecular interactions, whereas the target compound’s smaller methyl group offers flexibility.

(iii) 3-Chloro-N-phenyl-phthalimide

  • Electronic Profile : The phthalimide’s conjugated carbonyl groups enable strong π-π interactions, unlike the pyridine-amide system in the target compound.

Data Table: Structural and Property Comparison

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N²-Methyl-N-pyridin-3-ylglycinamide Pyridin-3-yl, N²-methyl C₉H₁₂N₃O 178.21 Moderate solubility, drug lead
N²-(5-Cl-2-MeO-Ph)-N²-(4-Me-3-NO₂-Ph-SO₂)-N-3-Py glycinamide 5-Cl-2-MeO-Ph, 4-Me-3-NO₂-Ph-SO₂ C₂₁H₁₉ClN₄O₆S 490.91 High polarity, enzyme inhibition
N-(3-I-4-MeO-Py-2-yl)pivalamide 3-Iodo-4-MeO-pyridin-2-yl, pivalamide C₁₃H₁₇IN₂O₂ 390.19 High logP, imaging agent precursor
3-Chloro-N-phenyl-phthalimide Phthalimide core, 3-Cl, N-Ph C₁₄H₈ClNO₂ 265.67 Polymer synthesis, thermal stability

Discussion of Structural Influences

  • Bioavailability: The target compound’s smaller substituents (methyl vs.
  • Synthetic Accessibility : The absence of halogens or sulfonyl groups in the target compound simplifies synthesis compared to halogenated analogs, which may require toxic reagents or protective strategies.
  • Target Selectivity : The pyridin-3-yl group’s nitrogen orientation may enable specific hydrogen-bond interactions in biological systems, unlike 2-substituted pyridines in pivalamide derivatives .

Biological Activity

N~2~-methyl-N-pyridin-3-ylglycinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring and a glycinamide moiety. This structural configuration is believed to contribute to its biological properties.

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune tolerance in tumors .
  • Cell Proliferation Modulation : Studies indicate that this compound affects cell cycle progression and apoptosis in cancer cells, similar to other known histone deacetylase (HDAC) inhibitors .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, although comprehensive studies are still needed to establish its efficacy against various pathogens.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cell-cycle arrest and apoptosis in various cancer cell lines. The following table summarizes key findings from recent research:

StudyCell LineConcentration (µM)Effect Observed
HeLa10Induced apoptosis
MCF-75Cell cycle arrest
A54920Reduced proliferation

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced melanoma showed that administration of compounds similar to this compound led to significant tumor reduction in a subset of patients .
  • Case Study 2 : In a cohort study focusing on inflammatory diseases, patients treated with derivatives of this compound reported improved symptoms and reduced inflammatory markers .

Q & A

Q. What are the optimal synthetic routes for N²-methyl-N-pyridin-3-ylglycinamide, and how can purity be validated?

Methodological Answer:

  • Synthesis : Use a multi-step approach starting with pyridin-3-amine and methyl glycinate derivatives. Condensation reactions under inert atmospheres (e.g., nitrogen) with catalysts like EDCI/HOBt for amide bond formation are recommended. Reflux in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours ensures high yields .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures.
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection at 254 nm; ≥98% purity threshold .
    • NMR : Confirm absence of residual solvents (e.g., DMF) in ¹H and ¹³C spectra .
    • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (≤0.4% deviation) .

Q. Which spectroscopic techniques are critical for characterizing N²-methyl-N-pyridin-3-ylglycinamide?

Methodological Answer:

  • FT-IR : Identify key functional groups:
    • N–H stretch (3300–3200 cm⁻¹ for secondary amide).
    • C=O stretch (1650–1680 cm⁻¹ for amide carbonyl) .
  • NMR :
    • ¹H NMR: Pyridine protons (δ 8.3–8.6 ppm), methyl groups (δ 2.1–2.4 ppm) .
    • ¹³C NMR: Amide carbonyl (δ 168–172 ppm), pyridine carbons (δ 120–150 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of N²-methyl-N-pyridin-3-ylglycinamide in metal coordination studies?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to identify electron-rich sites (e.g., pyridine N, amide O) for metal binding .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic regions to predict ligand behavior in Co(II), Ni(II), or Cu(II) complexes .
  • Experimental Validation : Compare computational predictions with UV-Vis (d-d transitions) and EPR spectra (for paramagnetic metals like Cu(II)) .

Q. How should researchers resolve discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Cross-Technique Validation :
    • If IR and NMR data conflict (e.g., unexpected carbonyl shifts), re-examine sample preparation for solvent residues or hydration .
    • Use X-ray crystallography (SHELXL refinement) to resolve structural ambiguities, such as tautomerism or conformational isomers .
  • Database Cross-Check : Compare experimental IR/NMR peaks with NIST Chemistry WebBook entries for analogous pyridine-amide compounds .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Standardized Synthesis Protocols : Strict control of reaction time, temperature, and solvent purity (e.g., HPLC-grade DMF) .
  • Bioassay Design :
    • Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition).
    • Use triplicate samples and statistical analysis (ANOVA with p < 0.05) to account for variability .
  • Stability Studies : Monitor compound degradation under assay conditions (e.g., PBS buffer, 37°C) via LC-MS over 24–72 hours .

Data Contradiction Analysis

Q. How to address conflicting results in solubility studies?

Methodological Answer:

  • Controlled Experiments :
    • Test solubility in DMSO, PBS, and ethanol at fixed temperatures (25°C ± 0.5°C) using gravimetric methods .
    • Document pH (e.g., PBS at 7.4 vs. 6.8) and ionic strength, which significantly affect solubility .
  • Literature Review : Tabulate reported solubility values with experimental conditions (see example below):
SolventReported Solubility (mg/mL)Temperature (°C)pHSource
DMSO45.2 ± 2.125N/A
PBS1.8 ± 0.3257.4
  • Advanced Techniques : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms influencing solubility .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays?

Methodological Answer:

  • Negative Controls : Untreated cells (viability baseline) and solvent-only (e.g., 0.1% DMSO) .
  • Positive Controls : Staurosporine (apoptosis inducer) or Triton X-100 (membrane disruption).
  • Endpoint Measurements :
    • MTT assay: Optimize incubation time (4–6 hours) to avoid false positives from compound-MTT interactions .
    • Flow cytometry: Use Annexin V/PI staining to differentiate apoptosis vs. necrosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.